2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound “2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that contains several functional groups. It has a pyrido[1,2-a]pyrimidin-4-one core, which is a type of heterocyclic compound containing nitrogen . Attached to this core is a but-2-yn-1-yloxy group, which includes a triple bond characteristic of alkynes .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrido[1,2-a]pyrimidin-4-one core could potentially participate in substitution reactions or act as a base .Scientific Research Applications
Antibacterial Agents Against MRSA
The compound has shown promise as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Researchers have developed novel anti-MRSA compounds by modifying the structure-activity relationships (SAR) of lead compounds, resulting in derivatives that exhibit equivalent activity to the lead compound against the clinically important strain MRSA USA300 . These compounds have a low propensity for resistance development and acceptable cytotoxicity profiles, although systemic administration was poorly tolerated. They showed modest activity in a murine skin model and controlled systemic dissemination .
Anticancer Activity
Derivatives of the compound have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines. The synthesis was performed under ultrasonic-assisted conditions, yielding compounds that demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines . This highlights the potential of the compound as a scaffold for developing new anticancer drugs.
Synthesis and Characterization Challenges
Attempts to synthesize and characterize derivatives of the compound have faced challenges. Specifically, efforts to achieve ring closure during the synthesis were unsuccessful, indicating the need for further research to optimize the synthetic procedures for these compounds .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
The compound has been investigated for its potential to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in insulin catabolism and pain modulation. This enzyme is a target for diabetes treatment, and the compound’s inhibition of DPP-4 could be beneficial for developing new therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one is disintegrin and metalloproteinase domain-containing protein 17 . This protein plays a crucial role in the regulation of cellular processes, including cell migration and immune response .
Mode of Action
It is known to interact with its target protein, potentially altering its function . The presence of the but-2-yn-1-yloxy group may allow the compound to bind to the target protein in a unique manner, influencing its activity .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely that it impacts pathways related to cell migration and immune response .
Result of Action
Given its target, it may influence cell migration and immune response . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects. Specific information about how these factors influence the action of 2-(but-2-yn-1-yloxy)-4h-pyrido[1,2-a]pyrimidin-4-one is currently unavailable .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-but-2-ynoxypyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-3-8-16-11-9-12(15)14-7-5-4-6-10(14)13-11/h4-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZLZRMIXDNZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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